5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide
Description
5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide (CAS: 1187064-56-7) is a pyrazole-based organic compound featuring a 4-methylbenzyl group attached to the amide nitrogen and an amino group at position 5 of the pyrazole ring. While its molecular formula is inconsistently reported in the evidence (e.g., C8H17NS in appears erroneous), its structure aligns with derivatives such as 5-amino-3-(substituted amino)-N-(aryl)-1H-pyrazole-4-carboxamides .
Properties
IUPAC Name |
5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-2-4-9(5-3-8)6-14-12(17)10-7-15-16-11(10)13/h2-5,7H,6H2,1H3,(H,14,17)(H3,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGBWPAWGPFJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C12H14N4O
- SMILES Notation : Nc1[nH]ncc1C(=O)NCc1ccc(C)cc1
This structure includes an amino group, which is crucial for its biological activity, particularly in enzyme inhibition and receptor interactions.
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. A notable study synthesized derivatives of this compound that exhibited significant inhibitory effects on various cancer cell lines, including:
| Cell Line | IC50 (nM) |
|---|---|
| NCI-H520 (lung cancer) | 19 |
| SNU-16 (gastric cancer) | 59 |
| KATO III (gastric cancer) | 73 |
The compound showed promise as a pan-FGFR inhibitor, effectively binding to FGFR1, FGFR2, and FGFR3, including mutants associated with drug resistance .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. The mechanism appears to involve the compound's interaction with cellular receptors, influencing signaling cascades that lead to reduced inflammation .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes. Its ability to bind to active sites of enzymes prevents substrate interaction, which is crucial in the treatment of diseases where enzyme activity contributes to pathology. This characteristic makes it a valuable candidate for further development in therapeutic contexts .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as:
- Enzymes : Inhibiting their activity by binding at the active site.
- Receptors : Modulating signaling pathways that affect cell proliferation and inflammation.
The structural features of the compound enhance its binding affinity and selectivity towards these targets, making it a promising candidate for drug development.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives related to this compound. These studies highlight:
- The synthesis of various analogues that retain or enhance biological activity.
- The exploration of structure-activity relationships (SAR) which aid in understanding how modifications to the chemical structure influence efficacy.
For instance, one study reported the synthesis of multiple pyrazole derivatives with varying substituents that demonstrated enhanced anticancer properties compared to their parent compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
The compound has been studied for its anticancer properties, particularly as an inhibitor of tubulin polymerization. A study highlighted that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. Notably, one derivative demonstrated an IC50 value of 1.76 ± 0.19 μM, indicating potent activity against cancer cells while sparing normal fibroblasts .
Table 1: Anticancer Activity of 5-Amino-Pyrazole Derivatives
| Compound | Cell Line | IC50 Value (μM) | Growth Inhibition (%) |
|---|---|---|---|
| Compound 5 | HepG2 | 1.76 ± 0.19 | 54.25 |
| Compound 5 | HeLa | - | 38.44 |
| Compound X | Normal Fibroblast | - | 80.06 |
2. Anti-Inflammatory Effects
Research indicates that this compound can influence inflammatory pathways, particularly in glial cells. In vitro studies using BV-2 cells showed that it reduced LPS-induced inflammation, while in vivo studies confirmed its efficacy in decreasing microglial activation in mouse models . This suggests potential therapeutic roles in neurodegenerative diseases characterized by inflammation.
Case Study: Cryptosporidiosis Treatment
A significant application of the compound is in the treatment of cryptosporidiosis, a parasitic disease causing severe diarrhea in immunocompromised individuals. Selective inhibitors based on the pyrazole scaffold were tested against Cryptosporidium parvum. One compound (BKI 1708) showed promising results with an effective dose of 8 mg/kg, demonstrating both efficacy and safety profiles in mouse models .
Antimicrobial Properties
The antimicrobial potential of pyrazole derivatives has also been explored. Some derivatives exhibited dual activity against both cancer and bacterial strains. For instance, one derivative demonstrated a larger inhibition zone against Gram-positive and Gram-negative bacteria compared to traditional antibiotics like Ampicillin .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone Diameter (mm) |
|---|---|---|
| Compound A | B. thuringiensis | 24 |
| Compound B | K. pneumoniae | 22 |
| Ampicillin | B. thuringiensis | 17 |
| Ampicillin | K. pneumoniae | 20 |
Chemical Reactions Analysis
Chemical Reactions Involving 5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide
This compound can participate in various chemical reactions typical for pyrazole derivatives, including:
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Nucleophilic Substitution : The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
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Acylation Reactions : The presence of the carboxamide group enables acylation, which can modify the compound’s biological activity.
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Cyclization Reactions : Under certain conditions, it can undergo cyclization to form more complex heterocyclic structures.
Reaction Mechanisms
The proposed mechanisms for these reactions typically involve:
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Nucleophilic Attack : The amino group attacks electrophilic centers, leading to the formation of new bonds.
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Catalyst Role : In reactions facilitated by V2O5/SiO2, the catalyst enhances the leaving group ability and stabilizes transition states, improving reaction yields.
Characterization of Reaction Products
The products obtained from these reactions are characterized using various spectroscopic techniques:
| Technique | Purpose |
|---|---|
| NMR (Nuclear Magnetic Resonance) | Determines the structure and purity of the compound |
| IR (Infrared Spectroscopy) | Identifies functional groups present |
| MS (Mass Spectrometry) | Confirms molecular weight and structure |
For example, in one study, the synthesized compounds showed characteristic peaks in NMR spectra that confirmed their structures .
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison of the target compound with structurally similar analogs, focusing on substituents, physical properties, and bioactivity.
Structural Variations
The target compound’s key features include:
- Position 3: Unsubstituted amino group (-NH2).
- Amide Nitrogen (N) : 4-methylbenzyl group.
Comparatively, analogs differ in:
- Position 3: Substituted amino groups (e.g., phenylamino, methoxyphenylamino).
- Amide Nitrogen (N) : Aryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl).
Physical Properties
Melting points (m.p.) and solubility are influenced by substituent electronic and steric effects:
Key Observations :
- Electron-donating groups (e.g., -OCH3 in 6f) increase melting points compared to unsubstituted analogs.
- Halogenated aryl groups (e.g., 4-chlorophenyl in 4c) reduce melting points, likely due to altered crystal packing .
Antitumor Activity:
- 7a and 7b (indole-substituted derivatives) showed "good-to-excellent" antitumor activity in enzymatic assays, highlighting the role of bulky substituents in enhancing efficacy .
Antimicrobial and Insecticidal Activity:
- Chlorantraniliprole-inspired analogs (e.g., in ) exhibited insecticidal activity by targeting ryanodine receptors, suggesting pyrazole carboxamides’ versatility in agrochemistry .
However, the absence of Position 3 modifications (e.g., aryl amino groups) could limit target engagement observed in active analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide, and how can purity be maximized?
- Methodology : The synthesis typically involves cyclocondensation of precursors (e.g., ethyl acetoacetate and substituted phenylhydrazines), followed by functional group modifications. Key steps include:
- Cyclization : Use of DMF-DMA as a catalyst to form the pyrazole core .
- Carboxamide formation : Reaction with 4-methylbenzyl isocyanide or coupling agents like EDCI/HOBt .
- Purification : Recrystallization from ethanol/water mixtures yields high-purity crystals (melting point analysis as a purity indicator, e.g., 178–247°C for analogs) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology :
- Spectroscopy : FT-IR for NH/CO stretching (e.g., 1650–1680 cm⁻¹ for carboxamide C=O), H/C NMR for substituent analysis (e.g., aromatic protons at δ 7.2–7.4 ppm) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., pyrazole ring planarity, dihedral angles with the 4-methylphenyl group) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 311.31 for C₁₆H₁₄FN₅O analogs) .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodology :
- Solubility screening : Use DMSO for stock solutions, followed by dilution in PBS (pH 7.4). Poor aqueous solubility (~<50 µM) is common; surfactants (e.g., Tween-80) or β-cyclodextrin inclusion complexes may improve dispersion .
- Stability tests : HPLC monitoring under physiological conditions (37°C, pH 7.4) to assess degradation over 24–72 hours .
Advanced Research Questions
Q. How can computational modeling predict biological targets and optimize binding affinity?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases, GPCRs). Pyrazole carboxamides often bind via hydrogen bonds (amide NH) and π-π stacking (aromatic substituents) .
- QSAR studies : Correlate substituent electronegativity (e.g., 4-F vs. 4-CH₃) with activity trends (e.g., IC₅₀ differences in enzyme inhibition) .
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer efficacy)?
- Methodology :
- Dose-response profiling : Test across multiple cell lines (e.g., HeLa, MCF-7) with varying receptor expression .
- Off-target screening : Use kinome-wide panels to identify unintended interactions .
- Metabolite analysis : LC-MS to detect active derivatives formed in vitro/in vivo (e.g., hydrolysis of the carboxamide group) .
Q. How can synthetic byproducts or isomers be minimized during scale-up?
- Methodology :
- Reaction optimization : Control temperature (e.g., 0–5°C during azide formation to prevent exothermic side reactions) .
- Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) to resolve enantiomers if stereocenters form .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- CRISPR/Cas9 knockout : Validate target dependency by deleting putative receptors (e.g., COX-2 for anti-inflammatory activity) .
- Transcriptomics : RNA-seq to identify differentially expressed pathways (e.g., apoptosis markers like Bcl-2/Bax) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
